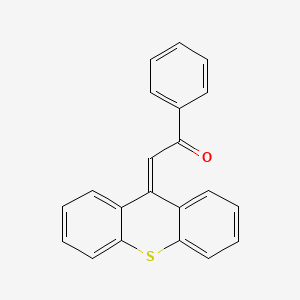
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is a chemical compound belonging to the thioxanthone family. Thioxanthenes are known for their unique optical properties and are often used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one typically involves the condensation of phenylacetic acid with thioxanthen-9-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the thioxanthone derivative.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylthioxanthone derivatives.
Reduction: Reduction reactions typically result in the formation of reduced thioxanthone derivatives.
Substitution: Halogenation reactions produce halogenated thioxanthone derivatives.
Scientific Research Applications
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to generate free radicals upon exposure to light.
Biology: The compound has been studied for its potential antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Thioxanthones, including this compound, have shown promise in photodynamic therapy for cancer treatment.
Industry: It is used in the production of fluorescent materials and as a component in optical devices due to its unique luminescent properties.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular components, including enzymes and receptors, leading to biological effects.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, which induces cell death in cancer cells.
Comparison with Similar Compounds
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is compared with other similar thioxanthone derivatives, such as TXENE (1,2-di(9H-thioxanthen-9-ylidene)ethane) and N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine. While these compounds share similar structural features, this compound is unique in its specific applications and reactivity profile.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
1-phenyl-2-thioxanthen-9-ylideneethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14OS/c22-19(15-8-2-1-3-9-15)14-18-16-10-4-6-12-20(16)23-21-13-7-5-11-17(18)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWWLMLIVZIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)
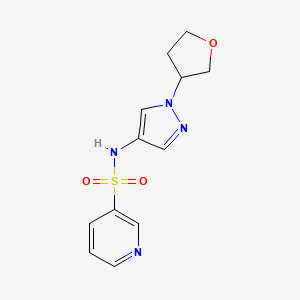
![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)
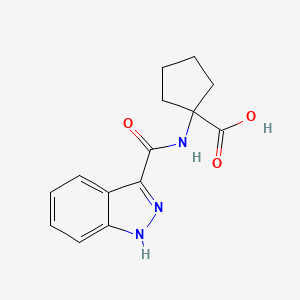

![N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2963492.png)
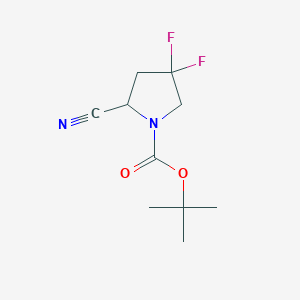
![4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2963495.png)
![N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2963496.png)
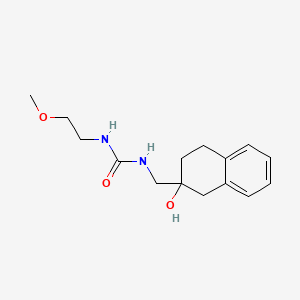
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]FURAN-3-CARBOXAMIDE](/img/structure/B2963499.png)
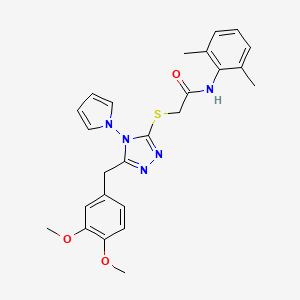
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)
